ethyl (2-{[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate is a complex organic compound with a molecular formula of C21H22ClN3O3S and a molecular weight of 431.94 g/mol . This compound features a thiazole ring, a pyrrole ring, and a chlorophenyl group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, ethyl {2-[3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamido]-1,3-thiazol-4-yl}acetate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Indole derivatives: Known for their wide range of biological activities.
Thiazole derivatives: Often used in medicinal chemistry for their therapeutic potential.
Pyrrole derivatives: Studied for their role in various chemical and biological processes.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3O3S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H22ClN3O3S/c1-2-28-20(27)12-18-14-29-21(23-18)24-19(26)11-16(13-25-9-3-4-10-25)15-5-7-17(22)8-6-15/h3-10,14,16H,2,11-13H2,1H3,(H,23,24,26) |
InChI Key |
XHTBASUDJSKUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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